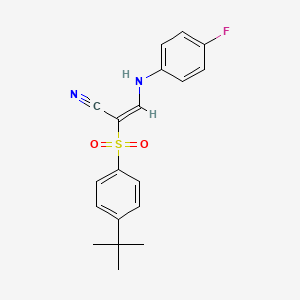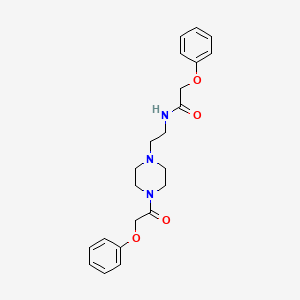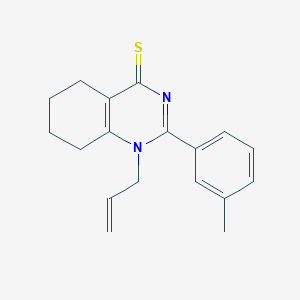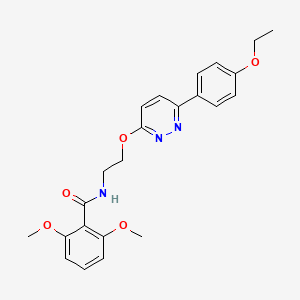![molecular formula C28H30N4O3S2 B2360587 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922938-11-2](/img/structure/B2360587.png)
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O3S2 and its molecular weight is 534.69. The purity is usually 95%.
BenchChem offers high-quality 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
VEGFR-2 Inhibition
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide belongs to a class of compounds that have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have demonstrated efficacy in in vivo models for lung and colon carcinoma (Borzilleri et al., 2006).
Antimicrobial Activity
Spiro thiazolinone derivatives, which include similar structures, have shown potential in antimicrobial activities. Studies have focused on synthesizing and characterizing various spiro thiazolinone heterocyclic compounds, with observations of higher antimicrobial activities as the fusion of heterocyclic rings increases (P. N. Patel & Y. Patel, 2015).
Cytotoxic Properties
Research into diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives, which share structural similarities with the compound , has shown promising cytotoxic activity against specific cell lines. These compounds were evaluated for their potential as anticancer agents (Mansour et al., 2020).
Enhancement of Immune Responses
Analogous compounds with aminothiazole scaffolds have been identified to potentiate immune responses, acting as co-adjuvants in vaccines. These compounds have shown to elevate intracellular Ca2+ levels, indicating a mechanism of action linked to the activation of calcium channels (Saito et al., 2022).
Anticancer Agents
A series of substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, related in structure to 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, have been synthesized and screened for their anti-tumor activities. Some of these compounds have shown significant cytotoxic activity, indicating their potential as anticancer agents (Abu‐Hashem & Aly, 2017).
Antimicrobial and Antitumor Studies of Zinc(II) Complexes
Zinc(II) complexes with pyridine thiazole derivatives have been studied for their antimicrobial and antitumor activities. These studies indicate that metal complexes can be more active than free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).
Antimicrobial Agents
Compounds including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and screened for antimicrobial activity. These studies have shown that some molecules are more potent than reference drugs against pathogenic strains, indicating the potential for these compounds in antimicrobial applications (Bikobo et al., 2017).
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-20-17-25-26(18-21(20)2)36-28(30-25)32(19-23-9-5-6-14-29-23)27(33)22-10-12-24(13-11-22)37(34,35)31-15-7-3-4-8-16-31/h5-6,9-14,17-18H,3-4,7-8,15-16,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTNTOCPYBTVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)



![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)
![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)


![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)